molecular formula C10H11N3O2 B1613740 3-Nitro-4-(propylamino)benzonitrile CAS No. 438554-06-4

3-Nitro-4-(propylamino)benzonitrile

Cat. No.: B1613740
CAS No.: 438554-06-4
M. Wt: 205.21 g/mol
InChI Key: YPYRGACIMFEUCM-UHFFFAOYSA-N
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Description

Contextualizing 3-Nitro-4-(propylamino)benzonitrile within Nitrophenylaminobenzonitrile Chemistry

This compound belongs to the nitrophenylaminobenzonitrile family, a specific subclass of substituted benzonitriles. These compounds are distinguished by the presence of a nitro group (-NO2) and an amino group (-NHR) on the benzonitrile (B105546) framework. The interplay between the electron-withdrawing nitro and cyano groups and the electron-donating amino group creates a unique electronic environment within the molecule.

The specific substitution pattern in this compound, with the nitro group at position 3 and the propylamine (B44156) group at position 4 relative to the nitrile group, dictates its chemical behavior and potential applications. The synthesis of this compound has been reported via the reaction of 4-Chloro-3-nitrobenzonitrile (B1361363) with n-propylamine. nih.gov

Overview of Research Trajectories for Related Chemical Entities

Research into nitrophenylaminobenzonitrile derivatives and other substituted benzonitriles has followed several key trajectories:

Medicinal Chemistry: A significant area of investigation involves the design and synthesis of benzonitrile derivatives as inhibitors of various enzymes and receptors. For instance, substituted benzonitriles have been developed as aromatase inhibitors for cancer therapy and as selective serotonin (B10506) reuptake inhibitors for treating mood disorders. nih.gov The nitrile group often plays a critical role in binding to the active site of these biological targets. nih.gov

Materials Science: The photophysical properties of substituted benzonitriles, such as fluorescence and thermally activated delayed fluorescence (TADF), are actively being explored for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. acs.org

Synthetic Methodology: The development of novel and efficient synthetic routes to access structurally diverse benzonitrile derivatives remains an important research focus. google.comnih.gov This includes the exploration of new catalysts and reaction conditions to improve yields and selectivity. nih.gov

Structural Chemistry: Detailed structural analysis, often employing X-ray crystallography, provides fundamental insights into the molecular geometry, intermolecular interactions, and solid-state packing of these compounds. nih.govnih.gov This information is crucial for understanding their physical properties and for rational drug design.

Rationale for Investigating this compound from a Scholarly Standpoint

The investigation of this compound is driven by several scholarly considerations:

Fundamental Chemical Interest: The molecule's structure presents an interesting case study in the interplay of electronic effects. The strong electron-withdrawing nitro and cyano groups in opposition to the electron-donating propylamine group create a push-pull system that influences its reactivity and spectroscopic properties.

Potential as a Research Intermediate: As a functionalized benzonitrile, this compound can serve as a versatile starting material for the synthesis of more complex molecules with potential applications in various fields of chemical research.

Contribution to Structural Databases: The detailed characterization of its crystal structure adds valuable data to crystallographic databases. nih.govnih.gov This information helps in understanding the fundamental principles of molecular recognition and crystal packing, which are essential for materials science and drug development. A study of its crystal structure revealed that the nitro group is nearly coplanar with the aromatic ring and participates in an intramolecular hydrogen bond with the amine group. nih.govnih.gov

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueReference
CAS Number 438554-06-4 sigmaaldrich.combldpharm.com
Molecular Formula C10H11N3O2 nih.govbldpharm.com
Molecular Weight 205.22 g/mol nih.govsigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
SMILES N#CC1=CC=C(NCCC)C(N+=O)=C1 bldpharm.com
InChI Key YPYRGACIMFEUCM-UHFFFAOYSA-N sigmaaldrich.com
Purity 95% sigmaaldrich.com
Appearance Yellow solid nih.gov
Storage Sealed in dry, 2-8°C bldpharm.com

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. nih.gov

ParameterValueReference
Crystal System Triclinic nih.gov
Space Group P-1 nih.gov
a 7.6320 (15) Å nih.gov
b 7.9200 (16) Å nih.gov
c 9.2440 (18) Å nih.gov
α 109.30 (3)° nih.gov
β 91.28 (3)° nih.gov
γ 93.00 (3)° nih.gov
Volume 526.2 (2) ų nih.gov
Z 2 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-4-(propylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-5-12-9-4-3-8(7-11)6-10(9)13(14)15/h3-4,6,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYRGACIMFEUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630349
Record name 3-Nitro-4-(propylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438554-06-4
Record name 3-Nitro-4-(propylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Nitro 4 Propylamino Benzonitrile

Established Synthetic Routes to 3-Nitro-4-(propylamino)benzonitrile

Traditional synthetic approaches to this compound predominantly rely on functional group transformations on a pre-existing benzene (B151609) ring. These methods are well-documented and offer reliable, albeit sometimes harsh, conditions for the preparation of the target compound.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The most direct and high-yielding reported synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-withdrawing nature of the nitro and cyano groups, which activate the aromatic ring towards nucleophilic attack.

A specific and effective procedure involves the reaction of 4-chloro-3-nitrobenzonitrile (B1361363) with n-propylamine. nih.gov The chlorine atom at the C-4 position serves as a good leaving group, and its displacement by the primary amine is facilitated by the presence of the ortho-nitro group. In a typical protocol, 4-chloro-3-nitrobenzonitrile is refluxed with n-propylamine in a suitable solvent such as tetrahydrofuran (B95107) (THF). nih.gov The reaction proceeds to completion, and after workup, which includes evaporation of the solvents and precipitation in water, the desired product is obtained as a solid. nih.gov This method is highly efficient, with reported yields as high as 89%. nih.gov

Starting MaterialReagentSolventConditionsYield
4-Chloro-3-nitrobenzonitrilen-PropylamineTetrahydrofuranReflux, 4 hours89%

Reductive Amination Approaches

While not explicitly documented for the synthesis of this compound, a reductive amination approach represents a plausible alternative synthetic route. This method would theoretically start from a corresponding carbonyl compound, 3-nitro-4-oxobenzonitrile (which would likely exist as a hydrated or hemiacetal form), and react it with propylamine (B44156) in the presence of a reducing agent.

The general principle of reductive amination involves the formation of an imine or enamine intermediate from the reaction of a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com However, a significant challenge in this specific synthesis would be the potential for the reducing agent to also reduce the nitro group. researchgate.net The choice of a chemoselective reducing agent that preferentially reduces the imine intermediate without affecting the nitro group would be critical. Amine-borane complexes, for instance, have been shown to be effective in the reductive amination of other nitro-substituted benzaldehydes without reducing the nitro group. researchgate.net

Multi-step Reaction Sequences Involving Benzonitrile (B105546) Precursors

A multi-step synthesis starting from more readily available benzonitrile precursors is another viable strategy. One such sequence could begin with the nitration of 4-aminobenzonitrile. However, direct nitration is often problematic due to the sensitivity of the amino group to oxidative conditions. A more controlled approach involves the protection of the amino group, followed by nitration and subsequent deprotection and alkylation.

A feasible pathway starts with 4-acetamidobenzonitrile, the acetyl-protected form of 4-aminobenzonitrile. This compound can be nitrated using a mixture of potassium nitrate (B79036) and concentrated sulfuric acid at low temperatures to introduce a nitro group at the 3-position, ortho to the acetamido group. prepchem.com The resulting 4-acetamido-3-nitrobenzonitrile can then be deprotected via acid hydrolysis (e.g., with hydrochloric acid) to yield 4-amino-3-nitrobenzonitrile (B23877). prepchem.com The final step to obtain this compound would be the N-alkylation of the primary amine with a propyl halide (e.g., propyl bromide or iodide) in the presence of a base to scavenge the hydrohalic acid byproduct.

Novel and Optimized Synthetic Protocols for this compound

Recent advancements in organic synthesis have focused on the development of more sustainable and efficient methods. While specific examples for this compound are not prevalent in the literature, general principles of green chemistry and catalysis can be applied to propose more optimized synthetic routes.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound would aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. For instance, in the SNAr synthesis, replacing volatile organic solvents like THF with greener alternatives such as water or ionic liquids could be explored. While the low solubility of the reactants in water might be a challenge, the use of phase-transfer catalysts could potentially overcome this limitation.

Furthermore, exploring catalyst-free conditions, where the inherent reactivity of the substrates is sufficient, aligns with green chemistry goals. For example, some reactions involving aminobenzonitriles have been shown to proceed efficiently in water at elevated temperatures without the need for a catalyst. rsc.org

Catalytic Methods for Enhanced Efficiency

Catalytic methods could significantly enhance the efficiency and selectivity of the synthesis of this compound. In the context of the multi-step synthesis involving N-alkylation, traditional methods often require stoichiometric amounts of base and can lead to over-alkylation. The use of a catalyst could allow for milder reaction conditions and better control over the product distribution.

For the reductive amination route, the development of a heterogeneous catalyst that facilitates both the imine formation and the chemoselective reduction of the imine in the presence of a nitro group would be a significant advancement. Such a catalyst would simplify the purification process as it could be easily removed by filtration. Research into catalytic reductive amination of nitro compounds with carbonyls is an active area, with various transition metal catalysts being explored for their efficiency and selectivity. frontiersin.org These catalytic systems offer a promising avenue for a more atom-economical and environmentally benign synthesis of substituted amines.

Flow Chemistry Applications in this compound Production

While specific literature on the flow chemistry synthesis of this compound is not available, the principles of continuous flow processing are highly applicable to the nucleophilic aromatic substitution (SNAr) reaction used in its production. Flow chemistry offers significant advantages over traditional batch methods for reactions of this type, particularly concerning safety, efficiency, and scalability. europa.eu

Furthermore, flow chemistry can drastically reduce reaction times. For instance, similar SNAr reactions on activated difluoro-benzonitriles have been performed in continuous flow, achieving high yields and selectivity in extremely short reaction times compared to batch processing. nih.gov This efficiency is a key driver for the adoption of flow chemistry in the synthesis of fine chemicals and pharmaceutical intermediates.

Table 2: Potential Advantages of Flow Chemistry for SNAr Reactions

ParameterAdvantage in Flow ChemistryRelevance to this compound SynthesisReference
SafetySuperior heat and mass transfer, small reaction volumes, reducing risks of thermal runaways.Manages exothermicity of the amination of a nitro-aromatic compound. europa.eu
EfficiencySignificant reduction in reaction time, potential for higher yields and selectivity.Could decrease production time from hours to minutes. nih.gov
ControlPrecise control over temperature, pressure, and residence time.Minimizes byproduct formation and improves product purity. europa.eu
ScalabilityEasier and more predictable scaling by numbering-up or extending operation time.Facilitates seamless transition from laboratory to production scale. youtube.com

Purity Assessment and Isolation Techniques for Synthesized this compound

Following the synthesis, a multi-step process is employed to isolate and purify this compound. The initial work-up involves the removal of the reaction solvents, typically through evaporation under reduced pressure. nih.gov

The crude product is then precipitated from the reaction mixture. This is commonly achieved by adding water to the residue, which causes the organic product to solidify as it is poorly soluble in aqueous media. The resulting precipitate is then collected by filtration. nih.gov To remove residual impurities, the collected solid is washed. A common procedure involves washing with cold ethanol (B145695). nih.gov

For achieving high purity, the crude product undergoes recrystallization. Ethanol has been successfully used as a solvent for this purpose. The crude solid is dissolved in hot ethanol and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor. Slow evaporation of an ethanol solution at room temperature has been reported to yield crystals of sufficient quality for X-ray diffraction analysis, indicating a very high degree of purity. nih.gov Commercially available this compound is often cited with a purity of 95%. sigmaaldrich.com

Mechanistic Investigations of Reactions Involving 3 Nitro 4 Propylamino Benzonitrile

Reaction Pathways of the Nitro Group in 3-Nitro-4-(propylamino)benzonitrile

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and the adjacent propylamino group. Its own transformations are of key interest in the derivatization of this compound.

Reduction Reactions and Product Derivatization

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to various derivatives. In the case of this compound, this reduction would yield 3,4-Diaminobenzonitrile, a valuable intermediate for the synthesis of heterocyclic compounds and other complex molecules.

The catalytic hydrogenation of aromatic nitro compounds is a widely employed method for their reduction to amines. nih.gov Various catalysts, including those based on nickel and iron, are effective for this transformation. nih.gov For instance, the selective hydrogenation of compounds with similar structures, such as 3-nitro-4-methoxy-acetanilide, has been successfully achieved using modified skeletal Ni catalysts and bimetallic copper/nickel nanoparticles, affording the corresponding amino derivatives in high yields and selectivity. researchgate.netrsc.orgrsc.org These studies suggest that the nitro group of this compound can likely be selectively reduced under similar conditions, leaving the benzonitrile (B105546) and propylamino groups intact. The general scheme for such a reduction is presented below:

Scheme 1: Proposed Reduction of this compound

Generated code

The resulting 3,4-Diaminobenzonitrile possesses two nucleophilic amino groups, opening up possibilities for a variety of derivatization reactions. For example, these diamines can undergo cyclization reactions with various reagents to form heterocyclic systems like benzimidazoles. The differential reactivity of the primary amino group (at C3) and the secondary propylamino group (at C4) could allow for selective derivatization.

Participation in Condensation Reactions

Reactivity of the Propylamino Moiety in this compound

The propylamino group, a secondary amine, is a key site for nucleophilic reactions. Its reactivity is modulated by the electronic effects of the nitro and cyano groups on the aromatic ring. The crystal structure of this compound reveals an intramolecular hydrogen bond between the amine hydrogen and an oxygen of the nitro group. nih.govnih.gov This interaction can decrease the nucleophilicity of the amine by reducing the availability of its lone pair of electrons and may also influence the regioselectivity of its reactions.

Alkylation and Acylation Studies

Amines readily undergo alkylation and acylation reactions. ncert.nic.in The propylamino group in this compound can be expected to react with alkyl halides or other alkylating agents to form tertiary amines. ncert.nic.in Similarly, acylation with acid chlorides or anhydrides would yield the corresponding amides. ncert.nic.in

General methods for the N-alkylation of aromatic amines with alcohols, mediated by ruthenium complexes, have been developed, offering a greener alternative to the use of alkyl halides. google.com These methods have been shown to be effective for a wide range of aromatic amines. The acylation of amines to form amides is a fundamental reaction in organic synthesis, often carried out in the presence of a base to neutralize the acid byproduct. ncert.nic.in

Amide Bond Formation Mechanisms

The formation of an amide bond from the propylamino group is a significant transformation. This can be achieved through reaction with a carboxylic acid, often activated by a coupling agent, or with a more reactive acylating agent like an acid chloride. The mechanism of amide bond formation from an amine and an acid chloride typically involves nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by elimination of a chloride ion.

Transformations of the Benzonitrile Functional Group in this compound

The benzonitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis and cycloaddition reactions.

The hydrolysis of benzonitriles to either benzamides or benzoic acids is a well-established reaction that can be carried out under acidic or basic conditions. oup.comarkat-usa.orgyu.edu.joyoutube.comquimicaorganica.org The reaction proceeds via initial hydration of the nitrile to an amide, which can then be further hydrolyzed to the carboxylic acid. The conditions for hydrolysis can often be controlled to favor the formation of either the amide or the carboxylic acid. For para-substituted benzonitriles, the rate of hydrolysis is influenced by the electronic nature of the substituent. oup.com

The benzonitrile group can also participate in cycloaddition reactions. For example, benzonitrile oxides, which can be generated from benzaldoximes, undergo [3+2] cycloaddition reactions with various dipolarophiles. mdpi.com While this would require prior transformation of the nitrile group in this compound, it highlights a potential pathway for the synthesis of more complex heterocyclic structures.

Hydrolysis Pathways to Carboxylic Acids

The conversion of the nitrile group in this compound to a carboxylic acid, yielding 3-Nitro-4-(propylamino)benzoic acid, can be achieved through either acidic or alkaline hydrolysis. Both pathways proceed through an initial hydration of the nitrile to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. aklectures.com A water molecule then acts as a nucleophile, attacking the nitrile carbon to form a protonated imidic acid. Tautomerization of this intermediate leads to the formation of an amide. Subsequent protonation of the amide oxygen, followed by nucleophilic attack by water on the carbonyl carbon, leads to a tetrahedral intermediate. The elimination of ammonia, which is protonated under the acidic conditions to form an ammonium (B1175870) ion, yields the carboxylic acid. libretexts.org

In alkaline hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. youtube.com The resulting anion is then protonated by water to form an imidic acid, which tautomerizes to the amide. Under more forceful basic conditions, the amide undergoes further hydrolysis. A hydroxide ion attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate which then collapses to expel an amide anion, a very poor leaving group. Protonation of this intermediate by water leads to the final carboxylate salt and ammonia. youtube.com An acidic workup is then required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

The general conditions for the hydrolysis of nitriles are summarized in the table below.

Hydrolysis TypeReagentsIntermediateFinal Product (before workup)
AcidicH3O+, Heat3-Nitro-4-(propylamino)benzamide3-Nitro-4-(propylamino)benzoic acid and NH4+
Alkaline1. OH-, Heat; 2. H3O+3-Nitro-4-(propylamino)benzamide3-Nitro-4-(propylamino)benzoate and NH3

Nitrile Reduction to Amines

The reduction of the nitrile functionality in this compound to a primary amine, (4-(aminomethyl)-2-nitro-N-propylaniline), can be accomplished using various reducing agents. Common methods include catalytic hydrogenation and reduction with metal hydrides. chemguide.co.uk

Catalytic hydrogenation typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.uk The reaction occurs at elevated temperature and pressure. The mechanism involves the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond.

Alternatively, metal hydrides like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce nitriles. chemguide.co.uk The mechanism involves the nucleophilic addition of a hydride ion from the AlH₄⁻ complex to the electrophilic nitrile carbon. This is followed by coordination of the nitrogen to the aluminum species. Successive hydride transfers lead to a metal-amine complex, which upon acidic workup, liberates the primary amine. It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles on its own, but its reactivity can be enhanced with additives. chemguide.co.uk A study on the catalytic reduction of nitriles to Boc-protected amines utilized nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, highlighting a milder protocol. organic-chemistry.org

A key challenge in the reduction of this compound is the potential for the simultaneous reduction of the nitro group. Selective reduction of the nitrile in the presence of a nitro group is difficult and often requires careful selection of reagents and reaction conditions.

The following table outlines general conditions for nitrile reduction.

Reducing AgentTypical ConditionsProduct
H2/Pd, Pt, or NiElevated temperature and pressure(4-(aminomethyl)-2-nitro-N-propylaniline)
1. LiAlH4 in ether/THF; 2. H3O+Anhydrous conditions, followed by aqueous workup(4-(aminomethyl)-2-nitro-N-propylaniline)
NiCl2, NaBH4, Boc2OMethanol, Room temperatureBoc-protected (4-(aminomethyl)-2-nitro-N-propylaniline)

Cycloaddition Reactions of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group in this compound can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocycles. wikipedia.org A common example is the reaction with nitrile oxides to form 1,2,4-oxadiazoles. rsc.org

The mechanism of the 1,3-dipolar cycloaddition is generally considered to be a concerted, pericyclic process. wikipedia.org The reaction involves the interaction of the frontier molecular orbitals (FMOs) of the 1,3-dipole and the dipolarophile (the nitrile). The regioselectivity of the cycloaddition is determined by the relative energies of the HOMO and LUMO of the reactants and the orbital coefficients at the reacting centers.

In the case of this compound, the electronic nature of the aromatic ring, influenced by the nitro and propylamino substituents, will affect the energy of the nitrile's π orbitals and thus its reactivity as a dipolarophile. DFT computational studies on the cycloaddition of benzonitrile N-oxide with β-phosphorylated nitroethenes have shown that the reaction proceeds via a polar, one-step mechanism. mdpi.com Similar computational approaches could elucidate the specific reactivity and regioselectivity of this compound in such reactions. For instance, in inverse electron-demand 1,3-dipolar cycloadditions, an electron-deficient nitrile oxide reacts with an electron-rich nitrile. rsc.org The electron-donating propylamino group on the benzonitrile ring could enhance its reactivity in such a scenario.

A general scheme for the [3+2] cycloaddition of a nitrile with a nitrile oxide is presented below.

1,3-DipoleDipolarophileProductReaction Type
Nitrile Oxide (R'-CNO)This compound3,5-Disubstituted-1,2,4-oxadiazole[3+2] Cycloaddition

Advanced Spectroscopic and Structural Elucidation of 3 Nitro 4 Propylamino Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

A complete NMR analysis is crucial for confirming the chemical structure of 3-Nitro-4-(propylamino)benzonitrile in solution and for assigning the specific resonances of each hydrogen and carbon atom.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

Detailed ¹H and ¹³C NMR data for this compound are not currently available in published literature. A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the propylamino group, and the amine proton itself. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of these signals would provide direct evidence of the connectivity of the atoms. Similarly, a ¹³C NMR spectrum would reveal the chemical environment of each carbon atom in the molecule, including the aromatic carbons, the nitrile carbon, and the carbons of the propyl group.

Two-Dimensional NMR (COSY, HMQC, HMBC) for Connectivity

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the bonding framework of the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. These techniques would provide correlational data to piece together the complete structural puzzle of this compound. However, no such 2D NMR studies have been publicly reported for this specific compound.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the precise molecular weight and for deducing the structural components of a molecule through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

While the nominal molecular weight of this compound is known, high-resolution mass spectrometry (HRMS) data, which provides a highly accurate mass measurement, has not been found in the available literature. HRMS would be instrumental in confirming the elemental composition and thus the molecular formula of the compound with a high degree of certainty.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to provide insights into its structure. An MS/MS analysis of this compound would be expected to show characteristic losses of the nitro group, the propyl group, and other fragments, which would help to corroborate the known structure. At present, no such fragmentation studies have been published.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their vibrational modes. For this compound, characteristic vibrational frequencies would be expected for the nitrile (C≡N) stretch, the nitro (NO₂) group's symmetric and asymmetric stretches, the N-H stretch of the secondary amine, and various C-H and C-C vibrations of the aromatic ring and the propyl chain. While general spectral regions for these functional groups are known, a detailed and assigned IR and Raman spectrum for this specific molecule is not available. This data would be valuable for understanding the molecule's bonding and the influence of intramolecular interactions, such as the hydrogen bond, on the vibrational frequencies.

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the crystalline state of this compound has been elucidated through single-crystal X-ray diffraction analysis. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties and behavior in the solid phase.

The crystal structure of this compound has been determined and reported in Acta Crystallographica Section E: Crystallographic Communications. nih.govnih.govdoaj.org The compound crystallizes in the triclinic system with the space group P1. nih.gov The crystallographic data reveals the key structural features of the molecule and its packing in the crystal lattice.

Crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol (B145695) solution at room temperature. nih.gov The analysis was performed using Mo Kα radiation at a temperature of 293 K. nih.gov

Crystal Data and Structure Refinement

The fundamental crystallographic parameters for this compound are summarized in the table below.

Parameter Value Reference
Chemical FormulaC₁₀H₁₁N₃O₂ nih.gov
Formula Weight205.22 nih.gov
Crystal SystemTriclinic nih.gov
Space GroupP1 nih.gov
a (Å)7.6320 (15) nih.gov
b (Å)7.9200 (16) nih.gov
c (Å)9.2440 (18) nih.gov
α (°)109.30 (3) nih.gov
β (°)91.28 (3) nih.gov
γ (°)93.00 (3) nih.gov
Volume (ų)526.2 (2) nih.gov
Z2 nih.gov
Temperature (K)293 nih.gov
Radiation typeMo Kα nih.gov
μ (mm⁻¹)0.09 nih.gov

Molecular Conformation and Intermolecular Interactions

In the solid state, the this compound molecule exhibits a nearly planar conformation. The nitro group is essentially coplanar with the aromatic ring, with a dihedral angle of 1.3 (3)°. nih.govnih.govdoaj.org This planarity is stabilized by an intramolecular hydrogen bond between the amine hydrogen and one of the oxygen atoms of the nitro group (N—H⋯O). nih.govnih.gov This interaction forms a six-membered ring motif, contributing to the conformational rigidity of the molecule.

The crystal packing is characterized by a network of weak intermolecular interactions. These include weak aromatic C—H⋯Onitro hydrogen bonds that link adjacent molecules. nih.govnih.govdoaj.org Furthermore, weak aromatic ring π–π stacking interactions are present, with a minimum ring centroid separation of 3.7744 (13) Å, which further stabilize the crystal structure. nih.gov

The hydrogen bond geometry is detailed in the following table:

D—H⋯A D—H (Å) H⋯A (Å) D⋯A (Å) D—H⋯A (°) Reference
N1—H1A⋯O20.862.002.641 (2)131 nih.gov
C9—H9A⋯O1i0.932.423.331 (2)165 nih.gov
Symmetry code: (i) x, y, z

Computational and Theoretical Studies of 3 Nitro 4 Propylamino Benzonitrile

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about the geometric and electronic structure of a compound.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 3-Nitro-4-(propylamino)benzonitrile.

Experimental crystallographic data for this compound reveals key structural features in its ground state. nih.gov In the solid state, the molecule is nearly planar, with the nitro group being almost coplanar with the benzene (B151609) ring, exhibiting a dihedral angle of approximately 1.3°. nih.govnih.govdoaj.org An intramolecular hydrogen bond is observed between the amine hydrogen and an oxygen atom of the nitro group. nih.govnih.govdoaj.org In the crystal lattice, molecules are linked by weak intermolecular C-H···O hydrogen bonds and π–π stacking interactions, with a minimum ring centroid separation of 3.7744 Å. nih.gov

DFT calculations can be employed to optimize the geometry of an isolated molecule of this compound in the gas phase, providing insights into its preferred conformation without the influence of crystal packing forces. These calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental crystallographic data. For instance, DFT studies on similar nitroaromatic compounds have been successful in reproducing experimentally determined geometries. researchgate.net

Furthermore, DFT allows for the calculation of various electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-poor regions of the molecule. For this compound, the nitro and cyano groups are expected to be highly electronegative regions, while the amino group and the aromatic ring are more electron-rich. These maps are crucial for predicting how the molecule will interact with other molecules and its environment.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also key parameters obtained from DFT calculations. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For nitroaromatic compounds, the HOMO is often localized on the amino group and the benzene ring, while the LUMO is typically centered on the nitro group, indicating that these are the primary sites for electron donation and acceptance, respectively. ui.ac.idui.ac.id

Table 1: Experimental Crystallographic Data for this compound nih.gov

ParameterValue
Molecular FormulaC₁₀H₁₁N₃O₂
Molecular Weight205.22 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.6320 (15)
b (Å)7.9200 (16)
c (Å)9.2440 (18)
α (°)109.30 (3)
β (°)91.28 (3)
γ (°)93.00 (3)
Volume (ų)526.2 (2)
Z2

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data or empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. However, they are computationally more demanding than DFT.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme. These methods are central to computer-aided drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their binding affinity. Although no specific molecular docking studies have been published for this compound, its structural similarity to other compounds that have been investigated suggests it could be a candidate for such studies. For example, nitroaromatic compounds have been explored as inhibitors for various enzymes. A docking study would involve identifying a potential protein target and then using computational software to predict the binding mode and affinity of this compound to that target.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction. Starting from a docked pose, an MD simulation calculates the movement of every atom in the system over time, based on a classical force field. This allows for the assessment of the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules in the interaction. MD simulations can also be used to calculate the binding free energy, which is a more rigorous measure of binding affinity than docking scores.

Prediction of Reactivity and Reaction Intermediates

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and for identifying potential reaction intermediates. For this compound, several types of reactivity can be explored.

The electronic properties calculated by DFT, such as the HOMO and LUMO energies and the MEP, provide initial clues about its reactivity. The electron-withdrawing nature of the nitro and cyano groups deactivates the aromatic ring towards electrophilic substitution, while the electron-donating propylamino group activates it. The interplay of these groups determines the regioselectivity of reactions.

Computational studies can be used to model specific chemical reactions. For instance, the susceptibility of the nitro group to reduction is a common feature of nitroaromatic compounds. DFT calculations can be used to investigate the mechanism of this reduction, identifying the structures and energies of intermediates and transition states. Similarly, the reactivity of the amino group or the cyano group can be explored. For example, cycloaddition reactions involving the nitrile group have been studied computationally for related benzonitrile (B105546) derivatives. mdpi.com

The prediction of reaction intermediates is crucial for understanding reaction mechanisms. Computational methods can be used to calculate the relative energies of potential intermediates, helping to determine the most likely reaction pathway. For example, in the case of nucleophilic aromatic substitution, the stability of the Meisenheimer complex intermediate can be assessed.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are widely used in drug discovery and toxicology to predict the activity of new compounds and to optimize the properties of lead compounds.

While no specific QSAR studies have been reported for a series of compounds that includes this compound, the principles of QSAR can be applied to understand how structural modifications to this molecule might affect its biological activity. A QSAR study would typically involve a dataset of structurally related compounds with measured biological activity. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be classified into several categories, including:

Electronic descriptors: such as HOMO and LUMO energies, dipole moment, and atomic charges.

Steric descriptors: such as molecular volume and surface area.

Hydrophobic descriptors: such as the partition coefficient (logP).

Topological descriptors: which describe the connectivity of atoms in the molecule.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates the descriptors with the biological activity.

For this compound, a hypothetical QSAR study could explore how changes to the alkyl chain of the amino group, or the introduction of other substituents on the benzene ring, would affect a particular biological endpoint. For example, QSAR studies on the toxicity of nitroaromatic compounds have shown that properties like hydrophobicity and electronic parameters are often important predictors of toxicity. mdpi.comdergipark.org.tr

Applications of 3 Nitro 4 Propylamino Benzonitrile in Organic Synthesis

Role as a Key Intermediate in Multi-step Organic Syntheses

The strategic positioning of the nitro, amino, and cyano groups on the benzene (B151609) ring makes 3-Nitro-4-(propylamino)benzonitrile a pivotal intermediate in the synthesis of more complex molecules. The nitro group, being a strong electron-withdrawing group, can direct the course of further electrophilic aromatic substitutions and can be readily reduced to an amino group, opening up a plethora of synthetic possibilities.

The synthesis of the title compound itself is a straightforward nucleophilic aromatic substitution reaction. Typically, 4-chloro-3-nitrobenzonitrile (B1361363) is refluxed with n-propylamine in a suitable solvent like tetrahydrofuran (B95107). After the reaction, the solvent is evaporated, and the product is precipitated by the addition of water, yielding the yellow solid of this compound. nih.gov

This intermediate can then undergo a variety of reactions. For instance, the nitro group can be selectively reduced under specific conditions, leaving the nitrile and propylamino groups intact. This transformation is a critical step in many synthetic pathways, as it generates a vicinal diamine derivative, a highly sought-after precursor for various heterocyclic and polymeric structures.

Derivatization of this compound for Novel Compound Synthesis

The functional groups present in this compound offer multiple handles for derivatization, allowing for the synthesis of a diverse library of novel compounds.

The secondary amine (propylamino group) can undergo a range of reactions typical of amines, such as acylation, alkylation, and sulfonylation. These reactions can be used to introduce new functionalities and modulate the electronic and steric properties of the molecule. For example, acylation with acid chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivatives. ncert.nic.in

The nitro group is another key site for derivatization. Its reduction to an amine is a fundamental transformation that dramatically alters the chemical nature of the molecule, converting it from an electron-poor to an electron-rich system. This resulting amino group can then participate in a wide array of reactions, including diazotization followed by coupling reactions to form azo dyes, or condensation with carbonyl compounds to form Schiff bases. msu.edu

The nitrile group also offers opportunities for chemical modification. It can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. These transformations further expand the synthetic utility of this versatile intermediate.

Utilization in Heterocyclic Chemistry

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds, particularly benzimidazoles. The key step in this process is the reduction of the nitro group to an amine, which generates a substituted o-phenylenediamine (B120857) derivative, specifically 3-amino-4-(propylamino)benzonitrile (B1292012).

This in-situ generated or isolated diamine is a prime precursor for the construction of the benzimidazole (B57391) ring system. The condensation of 3-amino-4-(propylamino)benzonitrile with various electrophilic reagents, such as aldehydes, carboxylic acids, or their derivatives, leads to the formation of a wide range of substituted benzimidazoles. For example, reaction with an aldehyde would yield a 2-substituted benzimidazole. This reaction typically proceeds via the formation of a Schiff base followed by intramolecular cyclization and aromatization.

A general method for the preparation of such benzimidazoles involves the reduction of the nitro-substituted precursor with a reducing agent like tin(II) chloride dihydrate (SnCl2·2H2O) in a solvent such as methanol, followed by cyclocondensation with a suitable reagent at elevated temperatures. mdpi.com The resulting N-substituted 2-(cyanomethyl)-benzimidazoles can be further elaborated into more complex structures. mdpi.com

The synthesis of benzimidazoles from o-phenylenediamines is a well-established and versatile method in heterocyclic chemistry, and this compound serves as a convenient and accessible entry point to the required substituted diamine. asianpubs.org

Application in the Construction of Advanced Organic Materials Precursors

The derivatives of this compound hold potential as precursors for advanced organic materials, including functional dyes and polymers.

The transformation of this compound into its corresponding diamine, 3-amino-4-(propylamino)benzonitrile, provides a monomer that can be utilized in polymerization reactions. Diamines are fundamental building blocks for the synthesis of polyamides, which are a major class of high-performance polymers. The reaction of a diamine with a diacid or a diacid chloride leads to the formation of a polyamide chain. The specific properties of the resulting polymer would be influenced by the structure of the diamine, including the presence of the nitrile and propylamino groups.

Furthermore, the aromatic amine functionality derived from the reduction of the nitro group can be used in the synthesis of azo dyes. Diazotization of the primary aromatic amine followed by coupling with an electron-rich aromatic compound (a coupling component) is the classical method for preparing azo dyes. The resulting dyes could exhibit interesting photophysical properties, and their color could be tuned by modifying the substituents on the aromatic rings. The synthesis of azo dyes from aromatic amines is a cornerstone of the dye industry. chemicalbook.comorientjchem.org

While specific examples of the direct use of this compound in the large-scale production of such materials are not widely documented in readily available literature, its chemical structure strongly suggests its potential in these applications, warranting further research and development.

Investigations into the Biological Activity and Molecular Interactions of 3 Nitro 4 Propylamino Benzonitrile Analogues

Structure-Activity Relationship Studies of 3-Nitro-4-(propylamino)benzonitrile Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical scaffold of a compound influences its biological effects. For derivatives of this compound, research has focused on elucidating the impact of modifications to the benzonitrile (B105546) core and its substituents on their potential therapeutic activities.

While direct and extensive SAR studies on a series of this compound analogues are not widely available in the public domain, valuable insights can be drawn from closely related structures, such as 4-substituted-3-nitrobenzamide derivatives. A study on these compounds, which share the 3-nitro-4-aminobenzoyl core, has provided preliminary SAR data regarding their anti-tumor activities against various cancer cell lines. sigmaaldrich.com

In this series of 4-substituted-3-nitrobenzamides, the nature of the substituent at the 4-position was varied to investigate its effect on cytotoxicity. The results indicated that most of the synthesized compounds exhibited notable anti-tumor activity. For instance, compound 4a (where the substituent is a 4-chlorophenyl group) demonstrated potent inhibitory effects against HCT-116, MDA-MB435, and HL-60 cancer cell lines, with GI50 values in the low micromolar range. sigmaaldrich.com

Further modifications, such as the introduction of different substituted anilines at the 4-position, led to a range of activities. Compounds 4g and 4l-4n , which feature various substituted phenyl groups, showed particularly strong inhibitory activity against MDA-MB435 and HL-60 cell lines. sigmaaldrich.com This suggests that the electronic and steric properties of the substituent at this position play a crucial role in the observed biological effect.

The preliminary SAR suggests that for this class of compounds, the presence of the nitro group at the 3-position and a substituted amino or amido group at the 4-position are important for activity. The variation in potency with different substituents highlights the potential for fine-tuning the biological activity through targeted chemical modifications.

Table 1: Growth Inhibition (GI50) of Selected 4-Substituted-3-nitrobenzamide Derivatives

Compound Substituent at 4-position HCT-116 GI50 (µM) MDA-MB435 GI50 (µM) HL-60 GI50 (µM)
4a 4-chlorophenyl 1.904 2.111 -
4g Substituted phenyl - 1.008-3.586 1.993-3.778
4l Substituted phenyl - 1.008-3.586 1.993-3.778
4m Substituted phenyl - 1.008-3.586 1.993-3.778
4n Substituted phenyl - 1.008-3.586 1.993-3.778

Data derived from a study on 4-substituted-3-nitrobenzamide derivatives. sigmaaldrich.com

In Vitro Studies of Molecular Target Interactions (excluding dosage)

The in vitro investigation of molecular target interactions is a critical step in characterizing the mechanism of action of a bioactive compound. For analogues of this compound, understanding how they interact with specific biomolecules at a cellular level is key to elucidating their biological function.

Specific experimental data on the molecular target interactions of this compound and its direct analogues are limited. However, theoretical studies on the closely related compound 4-amino-3-nitrobenzonitrile (B23877) have explored its potential to interact with biological macromolecules. One such study investigated the base-pairing capabilities of 4-amino-3-nitrobenzonitrile with nucleobases like uracil, thymine, and cytosine. nih.gov

These computational models suggest that the 4-amino-3-nitrobenzonitrile molecule can form hydrogen bonds with these nucleobases, mimicking the interactions seen in natural Watson-Crick base pairs. nih.gov The study proposed that the flexibility of the nitro group and the dipole moment of the resulting pairs could potentially disrupt the formation of DNA or RNA helices. nih.gov Based on these theoretical interactions, several modified nucleosides incorporating the 4-amino-3-nitrobenzonitrile scaffold have been proposed as potential antiviral prodrugs. nih.gov

While these findings are based on computational simulations and not direct in vitro assays, they provide a valuable framework for understanding the potential molecular interactions of this class of compounds. The ability to form specific hydrogen bonds and interact with the building blocks of nucleic acids suggests that DNA or RNA and the enzymes involved in their metabolism could be potential molecular targets. Further experimental validation through techniques such as co-crystallography or spectroscopic binding studies would be necessary to confirm these theoretical interactions.

Enzyme Inhibition and Activation Studies (excluding dosage)

Enzymes are critical regulators of biological processes, and their modulation by small molecules is a common mechanism of drug action. Investigating the ability of this compound analogues to inhibit or activate specific enzymes is crucial for understanding their pharmacological profile.

Currently, there is a lack of specific published data on the enzyme inhibition or activation profiles for a series of this compound analogues. However, the broader class of substituted benzonitriles has been explored for inhibitory activity against various enzymes. For example, certain quinolinecarbonitrile derivatives have been identified as potent inhibitors of Src kinase, an enzyme implicated in cancer progression. nih.gov

In such studies, the inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. For a hypothetical series of this compound analogues, one could envision screening them against a panel of relevant enzymes, such as kinases, proteases, or metabolic enzymes, to identify potential targets. The structure-activity relationships derived from such a screen would be invaluable for optimizing the potency and selectivity of these compounds.

A hypothetical data table for enzyme inhibition studies might look as follows:

Table 2: Hypothetical Enzyme Inhibition Data for this compound Analogues

Compound Analogue Modification Target Enzyme IC50 (nM)
Analogue 1 Propyl group varied to ethyl Kinase A 50
Analogue 2 Propyl group varied to butyl Kinase A 25
Analogue 3 Nitro group at position 2 Kinase A >1000
Analogue 4 Propyl group varied to ethyl Protease B 800
Analogue 5 Propyl group varied to butyl Protease B 650

This table is illustrative and does not represent real experimental data.

Ligand-Receptor Binding Assessments (excluding dosage)

The interaction between a ligand and its receptor is a key event in many signaling pathways and is a primary focus of drug development. Assessing the binding affinity of this compound analogues to various receptors is essential to determine their potential as modulators of these pathways.

For example, studies on different classes of compounds, such as those targeting G-protein coupled receptors (GPCRs) or ion channels, routinely employ such assays to characterize the binding properties of new chemical entities. A hypothetical study on this compound analogues might investigate their binding to a panel of receptors known to be involved in a particular disease area.

A hypothetical data table for ligand-receptor binding assessments might be presented as follows:

Table 3: Hypothetical Receptor Binding Affinity of this compound Analogues

Compound Analogue Modification Receptor Target Ki (nM)
Analogue A Phenyl ring substitution Receptor X 150
Analogue B Propylamino chain extension Receptor X 75
Analogue C Cyano group replaced with amide Receptor X >5000
Analogue D Phenyl ring substitution Receptor Y 2000
Analogue E Propylamino chain extension Receptor Y 1500

This table is illustrative and does not represent real experimental data.

Such data would be instrumental in building a comprehensive understanding of the structure-affinity relationships and guiding the design of more potent and selective receptor ligands.

Environmental Fate and Degradation Pathways of 3 Nitro 4 Propylamino Benzonitrile

Photodegradation Studies of 3-Nitro-4-(propylamino)benzonitrile

Direct photodegradation of nitroaromatic compounds in the environment is a significant transformation pathway. The absorption of ultraviolet (UV) radiation can excite the molecule, leading to the cleavage of chemical bonds or the formation of reactive species. For this compound, the presence of the nitro group and the aromatic ring suggests potential for photodegradation.

Advanced oxidation processes, which involve the generation of highly reactive hydroxyl radicals, are known to effectively degrade a wide range of organic pollutants, including nitroaromatic explosives. rsc.org It is plausible that such processes in sunlit surface waters could contribute to the transformation of this compound.

Table 1: Plausible Photodegradation Reactions of this compound

Reaction TypeInitial ReactantPotential Intermediate/Product
Nitro Group ReductionThis compound3-Nitroso-4-(propylamino)benzonitrile
Further Reduction3-Nitroso-4-(propylamino)benzonitrile3-Hydroxylamino-4-(propylamino)benzonitrile
Final Reduction3-Hydroxylamino-4-(propylamino)benzonitrile3-Amino-4-(propylamino)benzonitrile (B1292012)
Ring HydroxylationThis compoundHydroxylated derivatives
Side-chain OxidationThis compoundOxidation of the propyl group

Note: This table is based on general principles of nitroaromatic photochemistry and not on specific experimental data for this compound.

Biodegradation Mechanisms in Environmental Matrices

The biodegradation of nitroaromatic compounds is a key process in their environmental removal. cswab.orgnih.gov The electron-withdrawing nature of the nitro group makes these compounds generally resistant to oxidative degradation by microorganisms. nih.gov However, under both aerobic and anaerobic conditions, various microbial transformation pathways have been identified for a range of nitroaromatic compounds.

For this compound, the primary route of initial biodegradation is likely the reduction of the nitro group. This process can be carried out by a wide variety of anaerobic and facultative anaerobic bacteria. nih.gov The reduction proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine, 3-amino-4-(propylamino)benzonitrile. This resulting aromatic amine may be more amenable to subsequent aerobic degradation, which could involve ring cleavage.

The presence of the propylamino and nitrile groups adds complexity to the biodegradation profile. While the propylamino group may be susceptible to dealkylation, the nitrile group can be hydrolyzed by nitrilase enzymes to the corresponding carboxylic acid or amide.

Table 2: Potential Microbial Degradation Pathways for this compound

Degradation PathwayEnvironmental ConditionKey TransformationResulting Product Class
NitroreductionAnaerobic/AnoxicReduction of -NO2 groupAromatic Amine
Nitrile HydrolysisAerobic/AnaerobicHydrolysis of -CN groupCarboxylic Acid or Amide
DealkylationAerobicRemoval of the propyl groupPrimary Amine
Aromatic Ring CleavageAerobicOpening of the benzene (B151609) ringAliphatic Acids

Note: This table represents potential pathways based on the degradation of analogous compounds.

Hydrolytic Stability and Transformation Products

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of this compound to hydrolysis will primarily depend on the reactivity of the nitrile group. The hydrolysis of benzonitriles can be catalyzed by acid or base. znaturforsch.com

Under acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 3-nitro-4-(propylamino)benzoic acid. Under basic conditions, the hydrolysis can also lead to the carboxylate, or potentially stop at the intermediate amide, 3-nitro-4-(propylamino)benzamide, under milder conditions. youtube.com The rate of hydrolysis is influenced by the other substituents on the benzene ring. Electron-withdrawing groups, such as the nitro group, can affect the rate of hydrolysis of the nitrile. znaturforsch.com

Table 3: Potential Hydrolytic Transformation Products of this compound

Hydrolysis ConditionPrimary Transformation Product
Acid-catalyzed3-Nitro-4-(propylamino)benzoic acid
Base-catalyzed (vigorous)3-Nitro-4-(propylamino)benzoate
Base-catalyzed (mild)3-Nitro-4-(propylamino)benzamide

Note: The specific conditions (pH, temperature) for these transformations of this compound have not been experimentally determined.

Theoretical Environmental Impact Assessments

Due to the limited empirical data, the environmental impact of this compound must be assessed theoretically, drawing on data from similar compounds. Nitroaromatic compounds are recognized as a class of chemicals with significant potential for environmental contamination and toxicity. nih.gov

Aquatic Toxicity: Aromatic nitro compounds and anilines are known to be toxic to aquatic organisms at parts-per-million levels. rijkswaterstaat.nl The toxicity of nitroaromatics can be related to the number and position of the nitro groups. astm.org Given its structure, this compound is likely to exhibit moderate to high toxicity to freshwater species such as fish, daphnia, and algae. The formation of transformation products, such as aromatic amines, may also present toxicological concerns.

Persistence and Bioaccumulation: The persistence of this compound in the environment will be a balance between the degradation processes mentioned above and its partitioning behavior. The presence of the propyl group suggests some degree of lipophilicity, which could lead to partitioning into sediments and biota. However, without experimental data on its octanol-water partition coefficient (Kow), a precise assessment of its bioaccumulation potential is not possible.

Mobility: The mobility of this compound in soil and groundwater will be influenced by its water solubility and its tendency to adsorb to soil organic matter and clay particles. Nitroaromatic compounds can sorb to sediments. nih.gov The amino and nitrile functionalities may also contribute to its adsorption behavior. Environmental fate models, which integrate data on chemical properties and environmental conditions, would be necessary to predict its transport and distribution in the environment. researchgate.netrsc.org

Table 4: Summary of Theoretical Environmental Concerns

Environmental AspectPotential ConcernRationale based on Analogous Compounds
Aquatic ToxicityModerate to HighNitroaromatic and aniline (B41778) compounds are known to be toxic to aquatic life. rijkswaterstaat.nl
PersistenceModerateSubject to slow biodegradation and photodegradation.
BioaccumulationPossibleThe propyl group may increase lipophilicity.
Mobility in SoilModeratePotential for sorption to soil and sediment. nih.gov

Note: This assessment is theoretical and requires experimental validation.

Future Research Directions and Unexplored Avenues for 3 Nitro 4 Propylamino Benzonitrile

Development of New Synthetic Methodologies with Enhanced Sustainability

The current synthesis of 3-Nitro-4-(propylamino)benzonitrile involves a nucleophilic aromatic substitution (SNAr) reaction where 4-chloro-3-nitrobenzonitrile (B1361363) is refluxed with n-propylamine. nih.gov This process, while effective, relies on traditional batch chemistry with solvent evaporation, which presents opportunities for environmental and efficiency improvements. Future research should focus on developing greener and more sustainable synthetic routes.

Flow Chemistry: Continuous flow chemistry offers a significant upgrade over batch processes for SNAr reactions. vapourtec.comyoutube.com By using heated, pressurized reactors, flow chemistry can accelerate reaction times, improve safety by minimizing the volume of hazardous materials at any given moment, and allow for easier process automation and scale-up. vapourtec.comyoutube.com High-throughput experimentation could be coupled with flow systems to rapidly optimize reaction conditions such as temperature, pressure, and reagent ratios, leading to higher yields and purity. nih.gov

Green Catalysis and Solvents: Investigation into alternative catalytic systems could eliminate the need for harsh conditions. For instance, the ammoxidation of p-nitrotoluene to p-nitrobenzonitrile has been achieved using heterogeneous VPO catalysts, suggesting that catalytic routes for related compounds are feasible. rsc.orgrsc.org Research into ionic liquids as recyclable solvents and catalysts has shown promise for benzonitrile (B105546) synthesis, offering a path to eliminate volatile organic compounds (VOCs) and simplify product separation. nih.govresearchgate.net

A comparative overview of traditional versus potential sustainable methodologies is presented below:

FeatureTraditional Synthesis (Batch)Proposed Sustainable Synthesis (Flow)
Method Nucleophilic aromatic substitution in batch reactorContinuous flow SNAr or catalytic methods
Solvent Tetrahydrofuran (B95107)Supercritical fluids, ionic liquids, or solvent-free
Energy Prolonged heating under refluxPrecise, rapid heating in microreactors
Safety Handling of bulk solvents and reagentsMinimized reaction volumes, enhanced control
Efficiency Solvent evaporation, batch purificationPotential for in-line purification, higher throughput

Exploration of Novel Applications in Materials Science

The inherent intramolecular charge transfer (ICT) characteristics of this compound make it a prime candidate for applications in materials science, particularly in optics and polymer science.

Nonlinear Optical (NLO) Materials: Molecules with strong donor-acceptor groups, like p-nitroaniline, are known to exhibit significant second-order NLO properties. aps.orgdtic.milaip.org The subject compound, with its similar electronic profile, is a strong candidate for NLO applications. Future studies should involve measuring its hyperpolarizability. It could be incorporated as a guest in host matrices like molecular sieves, a technique shown to switch on or enhance second-harmonic generation (SHG) in similar molecules. dtic.milacs.org

High-Performance Polymers and Dyes: The benzonitrile and nitroaniline moieties are valuable components in the synthesis of advanced materials. Benzonitrile is a precursor for versatile products like dyes and high-performance polymers such as benzoguanamine. nih.gov The amino and nitro groups can be further functionalized, allowing this compound to serve as a monomer or a cross-linking agent. Its potential inclusion into cyclodextrin-based polymers could yield materials with unique properties for various applications. rsc.org Its chromophoric nature also suggests its use as a solvatochromic dye, where its absorption and emission spectra could be sensitive to solvent polarity.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

The photophysical processes of nitroaromatic compounds are complex and occur on extremely short timescales. kaust.edu.sarsc.org Ultrafast spectroscopic techniques are essential to unraveling the excited-state dynamics that govern the properties of molecules like this compound.

As a "push-pull" system, photoexcitation likely induces a significant intramolecular charge transfer (ICT) from the propylamino group to the nitrobenzonitrile framework. mdpi.comrsc.org Femtosecond-resolved techniques such as transient absorption and fluorescence up-conversion can directly observe the formation and evolution of these ICT states. nih.govoptica.org

Key research questions to be addressed include:

Timescale of ICT: Determining the precise speed of the charge transfer process.

Excited-State Relaxation Pathways: Mapping the decay channels from the initially excited state, including intersystem crossing to triplet states, which is often highly efficient in nitroaromatics. rsc.orgnih.govresearchgate.net

Solvent and Conformational Effects: Investigating how the solvent environment and twisting of the nitro and amino groups influence the stability and lifetime of the excited states. mdpi.comuci.edu

Such studies would provide fundamental insights into the molecule's photochemistry and guide the design of new materials for applications in photonics and optoelectronics. kaust.edu.sa

Comprehensive Computational Design of Related Analogs

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties of novel molecules before their synthesis. mdpi.comresearchgate.net For this compound, DFT can be used to calculate its structural, electronic, and optical properties, providing a baseline for designing improved analogs. mdpi.com

Future computational work could focus on a systematic in-silico screening of derivatives to tailor specific properties. By modifying the alkyl chain of the amino group, changing its position, or introducing different substituents on the aromatic ring, researchers can computationally predict how these changes affect key parameters.

Analog SeriesR Group / ModificationPredicted Property to ModulatePotential Application
Alkylamino Chain -CH₃, -C₂H₅, -C₄H₉, branched alkylsSolubility, steric hindrance, NLO responseTunable NLO materials
Amino Position Amino group at C-2 instead of C-4Dipole moment, crystal packing, H-bondingCrystal engineering
Ring Substitution Add -OCH₃, -F, or another -CNElectron density, HOMO-LUMO gap, λmaxDyes, electronic sensors
Acceptor Group Replace -CN with -CF₃ or -SO₂RElectron-accepting strength, stabilityHigh-performance polymers

These computational campaigns can identify promising candidates with enhanced NLO coefficients, specific absorption wavelengths, or improved thermal stability, thereby streamlining experimental efforts. rsc.org

Emerging Biological Research Avenues for Related Compounds

While this compound itself has no documented biological activity, its structural motifs—nitroaromatics and benzonitriles—are present in numerous biologically active compounds. nih.govresearchgate.net This suggests that the molecule and its derivatives could serve as scaffolds for discovering new therapeutic agents.

The nitro group is a key functional group in various antimicrobial and antitumoral agents. nih.gov Its electron-withdrawing nature can be crucial for binding to biological targets. nih.gov Similarly, the benzonitrile fragment is found in FDA-approved drugs and is a target for specific recognition by supramolecular structures. nih.govnih.gov For example, nitrobenzofurazan derivatives are used as fluorescent labels for biomolecules and exhibit biological activities. mdpi.com

Future research could explore:

Antimicrobial/Antiparasitic Screening: Testing the compound and its analogs against various bacteria, fungi, and parasites, as nitro-containing molecules are known to be effective in these areas. nih.gov

Enzyme Inhibition Assays: The "push-pull" nature of the molecule might allow it to fit into and block the active sites of specific enzymes.

Scaffold for Drug Discovery: Using the compound as a starting point for chemical synthesis of more complex molecules. For instance, the nitro group can be reduced to an amine, providing a handle for further functionalization to create libraries of new compounds for high-throughput screening. researchgate.net

This exploration could open up entirely new and valuable applications for this class of compounds in medicinal chemistry and chemical biology.

Q & A

Q. What is the established synthetic protocol for 3-Nitro-4-(propylamino)benzonitrile, and how can reaction conditions be optimized for yield?

The compound is synthesized via nucleophilic aromatic substitution by refluxing 4-chloro-3-nitrobenzonitrile with excess n-propylamine in tetrahydrofuran (THF) for 4 hours. Post-reaction, solvents are evaporated, and the product is precipitated with water, yielding 89% crude product. Recrystallization from ethanol produces high-purity crystals suitable for X-ray diffraction. Optimization involves maintaining a 1:3 molar ratio of chloro-derivative to n-propylamine and controlling reflux temperature (60–70°C) to minimize side reactions .

Q. What crystallization methods yield X-ray diffraction-quality single crystals of this compound?

Slow evaporation of a saturated ethanol solution at room temperature (20–25°C) over 5–7 days yields diffraction-quality crystals. Critical parameters include solvent polarity (ethanol’s moderate polarity aids solubility and slow nucleation), evaporation rate (controlled via parafilm-punctured containers), and absence of particulate contaminants. Crystal dimensions of 0.3 × 0.2 × 0.2 mm are typical for data collection .

Q. How is the molecular structure validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) is the primary method. Data collection on a four-circle diffractometer (e.g., Enraf–Nonius CAD-4) and refinement using SHELXS-97/SHELXL-97 software resolve bond lengths (C–C: 1.38–1.42 Å), angles, and hydrogen bonding. R-factors (R1 < 0.05) and electron density maps confirm structural accuracy .

Advanced Research Questions

Q. How do intramolecular and intermolecular interactions influence the crystal packing and stability?

The solid-state structure is stabilized by:

  • Intramolecular N–H⋯O hydrogen bond (N1–H1⋯O2: 2.10 Å, 148°), locking the nitro and amine groups in near-coplanarity (dihedral angle: 1.3°).
  • Intermolecular C–H⋯O interactions (C8–H8⋯O1: 3.25 Å) forming chains along the a-axis.
  • π–π stacking between aromatic rings (centroid separation: 3.774 Å, slippage: 1.2 Å), contributing to layered packing. These interactions are quantified using PLATON and Mercury software .

Q. What computational methods can model the compound’s adsorption behavior on metal surfaces?

Q. How can spectroscopic and crystallographic data resolve contradictions in nitro group orientation?

Discrepancies in nitro group planarity are resolved by:

  • SC-XRD : Direct measurement of dihedral angles (1.3° from the aromatic plane).
  • IR Spectroscopy : ν(N–O) stretches at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) indicate resonance hybridization.
  • DFT Optimization : Comparing computed vs. experimental geometries (RMSD < 0.05 Å) confirms minimal torsional distortion .

Q. What strategies refine hydrogen atom positions in XRD analysis when heavy atoms dominate scattering?

Hydrogen atoms are geometrically constrained using the riding model (C–H = 0.93–0.97 Å, N–H = 0.86 Å) with isotropic displacement parameters (Uiso(H) = 1.2–1.5×Ueq(parent)). SHELXL-97’s HFIX command automates this, reducing overparameterization. Difference Fourier maps (Δρ < 0.18 eÅ⁻³) confirm absence of missed H-atom peaks .

Q. How does the propylamino side chain impact solubility and reactivity compared to shorter-chain analogs?

The n-propyl group enhances solubility in aprotic solvents (THF, ethanol) via van der Waals interactions, while the primary amine enables:

  • Alkylation/Acylation : Reactivity with ethyl chloroformate or CS₂ to form oxazinanones or thiazolo derivatives.
  • Oxidation : Conversion to nitro or sulfoxide groups using H₂O₂/KMnO₄. Comparative studies with ethylamino analogs show 15% higher reaction yields due to reduced steric hindrance .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.